molecular formula C18H21ClINO2 B119731 Nipcomoct CAS No. 155509-52-7

Nipcomoct

Cat. No.: B119731
CAS No.: 155509-52-7
M. Wt: 445.7 g/mol
InChI Key: NHXMCNVSIJECMD-NQRVDGKMSA-N
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Description

Nipcomoct: is a chemical compound known for its unique properties and applications in various fields. It is scientifically referred to as methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nipcomoct involves several steps, starting with the preparation of the bicyclic core structure. The key steps include:

    Formation of the Bicyclic Core: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, typically using a chlorinating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Nipcomoct undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Nipcomoct has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nipcomoct involves its interaction with specific molecular targets. It exerts its effects by binding to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
  • Methyl (1R,2S,3S,5S)-3-(4-bromophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

Uniqueness: Nipcomoct is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-[(Z)-3-iodoprop-2-enyl]-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClINO2/c1-23-18(22)17-15(12-3-5-13(19)6-4-12)11-14-7-8-16(17)21(14)10-2-9-20/h2-6,9,14-17H,7-8,10-11H2,1H3/b9-2-/t14-,15+,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXMCNVSIJECMD-NQRVDGKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(N2CC=CI)CC1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2C/C=C\I)C[C@@H]1C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155509-52-7
Record name N-(3-Iodopropen-1-yl)-2-carbomethoxy-3-(4-chlorophenyl)tropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155509527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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